molecular formula C19H19ClN2O2 B2632902 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide CAS No. 955755-79-0

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide

Cat. No.: B2632902
CAS No.: 955755-79-0
M. Wt: 342.82
InChI Key: QYHMEKDKFLYIBU-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide is a synthetic heterocyclic compound characterized by a tetrahydroisoquinoline core fused with an acetyl group and a 4-chlorophenylacetamide side chain.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-13(23)22-9-8-15-4-7-18(11-16(15)12-22)21-19(24)10-14-2-5-17(20)6-3-14/h2-7,11H,8-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHMEKDKFLYIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde or ketone.

    Acetylation: The tetrahydroisoquinoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Chlorophenyl Acetate: The acetylated tetrahydroisoquinoline is then coupled with 4-chlorophenyl acetate using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving tetrahydroisoquinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide would depend on its specific biological target. Generally, compounds with tetrahydroisoquinoline structures can interact with various enzymes, receptors, or ion channels, modulating their activity. The chlorophenyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Insecticidal Pyridine/Thienopyridine Derivatives

Key Compounds :

  • N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2)
  • 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (3)

Structural Comparison :

  • Shared Features : Both compounds contain a 4-chlorophenylacetamide moiety, similar to the target compound.
  • Differences: The heterocyclic core differs (pyridine/thienopyridine vs. tetrahydroisoquinoline). Compound 3 includes a thienopyridine ring with styryl substituents, enhancing π-π interactions.

Activity :

  • Demonstrated higher insecticidal activity against cowpea aphid (Aphis craccivora) than acetamiprid, a commercial neonicotinoid . This highlights the role of chlorophenyl and acetamide groups in bioactivity.

Implications for Target Compound :

Key Compounds :

  • WH7: 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl) acetamide
  • Compound 602: 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl) acetamide

Structural Comparison :

  • Shared Features : Acetamide linkage and chlorinated aromatic rings.
  • Differences: Auxin agonists feature phenoxy groups and diverse heterocycles (triazole, pyridine) instead of tetrahydroisoquinoline.

Activity :

  • These compounds regulate plant growth by mimicking auxin hormones .

Implications for Target Compound :

  • The tetrahydroisoquinoline core may redirect activity away from plant hormone receptors, suggesting divergent applications (e.g., neuropharmacology due to isoquinoline’s historical use in alkaloid drugs).

Benzothiazole Derivatives from Patent Literature

Key Compounds :

  • N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide
  • N-(6-ethoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide

Structural Comparison :

  • Shared Features : 4-chlorophenylacetamide side chain.
  • Differences: Benzothiazole core with alkoxy substituents vs. acetylated tetrahydroisoquinoline.

Activity :

  • Patent applications suggest utility in undisclosed therapeutic or agrochemical roles . Benzothiazoles are known for antimicrobial and antitumor activities.

Implications for Target Compound :

  • The tetrahydroisoquinoline core may improve blood-brain barrier penetration compared to benzothiazoles, which are bulkier and less lipophilic.

Halogen-Substituted Analogs

Key Compound :

  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide

Structural Comparison :

  • Shared Features: Identical tetrahydroisoquinoline core and acetamide linkage.
  • Differences : Fluorine replaces chlorine on the phenyl ring.

Physicochemical Properties :

  • Molecular Weight : 326.36 g/mol (fluorophenyl analog) vs. 342.81 g/mol (target compound, estimated).

Implications :

  • Chlorine’s larger size and polarizability might enhance hydrophobic interactions in biological targets compared to fluorine.

Data Table: Structural and Functional Comparison

Compound Class Core Structure Substituent on Phenyl Molecular Weight (g/mol) Reported Activity Evidence Source
Target Compound Tetrahydroisoquinoline 4-chloro ~342.81* Not specified -
Pyridine Insecticides Pyridine/Thienopyridine 4-chloro Not reported Insecticidal (Aphid)
Auxin Agonists Triazole/Pyridine 4-chloro Not reported Plant growth regulation
Benzothiazole Derivatives Benzothiazole 4-chloro Not reported Patent applications
Fluorophenyl Analog Tetrahydroisoquinoline 4-fluoro 326.36 Not specified

*Estimated based on fluorophenyl analog’s molecular formula.

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide is a synthetic compound derived from the tetrahydroisoquinoline class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroisoquinoline core attached to an acetyl group and a 4-chlorophenyl moiety. This unique structural arrangement may enhance its lipophilicity and metabolic stability, potentially influencing its interactions with biological targets.

Biological Activity Overview

Research indicates that tetrahydroisoquinoline derivatives exhibit diverse biological activities, including:

  • Anticancer Effects : Compounds with similar structures have demonstrated significant inhibitory effects on cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), both of which are crucial in cancer cell proliferation and survival.
  • Neuroprotective Properties : Some tetrahydroisoquinoline derivatives are known for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Anti-inflammatory Activity : Certain derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

Case Studies and Experimental Data

  • Inhibition of Cancer Cell Proliferation :
    • A study evaluated the effects of tetrahydroisoquinoline derivatives on various cancer cell lines. Results indicated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .
  • Mechanistic Insights :
    • Research on related compounds suggests that they may induce apoptosis through multiple pathways, including activation of caspases and inhibition of the PI3K/AKT pathway . This multi-faceted approach to inducing cell death is critical for developing effective anticancer therapies.
  • Neuroprotective Effects :
    • In vitro studies have demonstrated that certain tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAnticancer< 10Exhibits selective inhibition against cancer cell lines
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamideAnticancer & Neuroprotective< 15Shows neuroprotective properties alongside anticancer activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-isobutyramideNeuroprotective< 20Potential applications in neurodegenerative diseases

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